Phanginin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phanginin A is a potent and orally active activator of salt-induced kinase 1 (SIK1). It effectively inhibits gluconeogenesis, increases the expression of phosphorylated SIK1, and decreases the expression of phosphorylated cAMP response element-binding protein (CREB). By reducing blood glucose levels and enhancing glucose tolerance and dyslipidemia, this compound holds potential for type 2 diabetes research .
Preparation Methods
Phanginin A is a natural cassane diterpenoid isolated from the seeds of Caesalpinia sappan. The seeds are extracted with dichloromethane at room temperature, and the crude extracts are evaporated under reduced pressure. The crude extract is further purified by column chromatography using petroleum ether as the eluent and increasing polarity with acetone to give various fractions .
Chemical Reactions Analysis
Phanginin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phanginin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cassane diterpenoids and their chemical properties.
Biology: Investigated for its effects on cellular processes, such as gluconeogenesis and phosphorylation of proteins.
Mechanism of Action
Phanginin A exerts its effects by activating salt-induced kinase 1 (SIK1). This activation increases the activity of phosphodiesterase 4 (PDE4) and suppresses the cAMP signaling pathway. By inhibiting the cAMP/protein kinase A (PKA)/CREB pathway, this compound effectively inhibits hepatic gluconeogenesis. This mechanism helps in reducing blood glucose levels and improving metabolic disorders .
Comparison with Similar Compounds
Phanginin A is part of a group of cassane diterpenoids isolated from Caesalpinia sappan. Similar compounds include:
Phanginin R, S, and T: These compounds share structural similarities with this compound but have different configurations and biological activities.
Caesalsappanin M and N: These compounds are also cassane diterpenoids with distinct chemical structures and biological properties.
This compound is unique due to its potent activation of SIK1 and its significant effects on glucose metabolism, making it a promising candidate for diabetes research .
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl (1S,2S,9R,10S,13R,14R,17R)-17-hydroxy-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate |
InChI |
InChI=1S/C21H28O5/c1-12-13-4-5-17-20(18(22)24-2)7-3-8-21(17,19(23)26-11-20)15(13)10-16-14(12)6-9-25-16/h6,9,12-13,15,17,19,23H,3-5,7-8,10-11H2,1-2H3/t12-,13+,15+,17+,19-,20+,21+/m1/s1 |
InChI Key |
FBOCRPKLWNKMFW-YCBSRJOKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]3([C@H]2CC5=C1C=CO5)[C@@H](OC4)O)C(=O)OC |
Canonical SMILES |
CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.